- Synthesis and antifungal activity of 1-substituted piperidinone oxime etherYouji Huaxue, 2009, 29(3), 454-458,
Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

949-69-9 structure
Nombre del producto:1-benzyl-piperidin-4-one oxime
Número CAS:949-69-9
MF:C12H16N2O
Megavatios:204.268242835999
MDL:MFCD00277794
CID:40395
PubChem ID:70365
1-benzyl-piperidin-4-one oxime Propiedades químicas y físicas
Nombre e identificación
-
- 1-Benzylpiperidin-4-one oxime
- 1-benzyl-4-piperidone oxime
- C12H16N2O
- 1-Benzyl-piperidin-4-one oxime
- 1-Benzyl-piperidin-4-oneoxime
- 1-Benzyl-4-piperidinone oxime
- N-(1-benzylpiperidin-4-ylidene)hydroxylamine
- VIMRHNNRKUWOIZ-UHFFFAOYSA-N
- 4-Piperidinone, 1-(phenylmethyl)-, oxime
- CBDivE_001914
- PubChem7927
- Maybridge1_004091
- Maybridge1_006623
- Oprea1_835188
- N-benzylpiperidin-4-one oxime
- 1-Benzyl-4-piperidinone-oxime
- ARONIS010760
- HMS553B23
- 1-(Phenylmethyl)-4-piperidinone oxime (ACI)
- 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)
- N-Benzyl-4-piperidone oxime
- 1-benzyl-piperidin-4-one oxime
-
- MDL: MFCD00277794
- Renchi: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
- Clave inchi: VIMRHNNRKUWOIZ-UHFFFAOYSA-N
- Sonrisas: O/N=C1/CCN(CC2C=CC=CC=2)CC/1
Atributos calculados
- Calidad precisa: 204.12600
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 212
- Superficie del Polo topológico: 35.8
Propiedades experimentales
- Punto de ebullición: 338.5℃ at 760 mmHg
- PSA: 35.83000
- Logp: 2.05050
1-benzyl-piperidin-4-one oxime Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
1-benzyl-piperidin-4-one oxime Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-benzyl-piperidin-4-one oxime PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106371-25g |
N-(1-Benzylpiperidin-4-ylidene)hydroxylamine |
949-69-9 | 97% | 25g |
¥110.00 | 2024-04-24 | |
Enamine | EN300-106904-10.0g |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine |
949-69-9 | 95% | 10g |
$69.0 | 2023-06-10 | |
Enamine | EN300-106904-0.5g |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine |
949-69-9 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
Chemenu | CM180510-25g |
1-BENZYL-PIPERIDIN-4-ONE OXIME |
949-69-9 | 95%+ | 25g |
$82 | 2023-01-09 | |
abcr | AB283515-1 g |
1-Benzyl-piperidin-4-one oxime, 97%; . |
949-69-9 | 97% | 1g |
€61.80 | 2023-04-26 | |
TRC | B704078-100mg |
1-benzyl-piperidin-4-one oxime |
949-69-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
Chemenu | CM180510-100g |
1-BENZYL-PIPERIDIN-4-ONE OXIME |
949-69-9 | 95+% | 100g |
$204 | 2021-08-05 | |
abcr | AB283515-5 g |
1-Benzyl-piperidin-4-one oxime, 97%; . |
949-69-9 | 97% | 5g |
€86.10 | 2023-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT121-20g |
1-benzyl-piperidin-4-one oxime |
949-69-9 | 97% | 20g |
550.0CNY | 2021-07-12 | |
Chemenu | CM180510-100g |
1-BENZYL-PIPERIDIN-4-ONE OXIME |
949-69-9 | 95%+ | 100g |
$204 | 2023-01-09 |
1-benzyl-piperidin-4-one oxime Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt
1.2 Solvents: Ethanol ; rt; 40 min, reflux
1.2 Solvents: Ethanol ; rt; 40 min, reflux
Referencia
- A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294Russian Chemical Bulletin, 2022, 71(11), 2489-2494,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 80 °C
Referencia
- Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4085-4090,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, reflux
Referencia
- Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and EbselenJournal of Medicinal Chemistry, 2013, 56(22), 9089-9099,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ; 10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt
Referencia
- Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazolesUniversitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydroxylamine Solvents: Ethanol ; reflux
Referencia
- Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Pyridine ; cooled; 5 h, reflux
1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt
Referencia
- Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrierEuropean Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840,
1-benzyl-piperidin-4-one oxime Raw materials
1-benzyl-piperidin-4-one oxime Preparation Products
1-benzyl-piperidin-4-one oxime Literatura relevante
-
1. Thermodynamic properties of binary alcohol–hydrocarbon systemsAlf Pettersson,Paul Saris,Jarl B. Rosenholm J. Chem. Soc. Faraday Trans. 1 1986 82 2435
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Proveedores recomendados
atkchemica
(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

Pureza:99%
Cantidad:100g
Precio ($):199